REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[N+:13]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ni].CO>[CH2:1]([N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[NH2:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at rt, under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345 mg | |
YIELD: CALCULATEDPERCENTYIELD | 171.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |